Cas no 856562-92-0 ((R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride)
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride
- (1R)-1-(3-chloro-4-methylphenyl)ethanamine,hydrochloride
- (1R)-1-(3-CHLORO-4-METHYLPHENYL)ETHYLAMINE-HCL
- (R)-1-(3-Chloro-4-methylphenyl)ethamine hydrochloride
- AK134018
- AX8255569
- (R)-1-(3-Chloro-4-methylphenyl)ethanamine HCl
- (1r)-1-(3-chloro-4-methylphenyl)ethylamine hydrochloride
- (R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
- Benzenemethanamine, 3-chloro-α,4-dimethyl-, hydrochloride, (αR)- (9CI)
- GS-7154
- CS-0032912
- AKOS015923205
- 856562-92-0
- MFCD16293365
- (R)-1-(3-Chloro-4-methylphenyl)ethanaminehydrochloride
- DS-018837
- Y10453
- DTXSID80704231
- (1R)-1-(3-chloro-4-methylphenyl)ethanamine;hydrochloride
- (1R)-1-(3-CHLORO-4-METHYLPHENYL)ETHANAMINE HYDROCHLORIDE
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- MDL: MFCD16293365
- Inchi: 1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
- InChI Key: HNXIRJOFFYIHSG-OGFXRTJISA-N
- SMILES: [C@@H](C1C=CC(C)=C(Cl)C=1)(N)C.Cl
Computed Properties
- Exact Mass: 205.0425048g/mol
- Monoisotopic Mass: 205.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Experimental Properties
- Boiling Point: 223.6°C at 760 mmHg
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride Security Information
- Hazard Statement: H302-H315-H319-H335
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132818-1g |
(R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride |
856562-92-0 | 95% | 1g |
$355 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB161-50mg |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 95% | 50mg |
173.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB161-200mg |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 95% | 200mg |
434.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB161-1g |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 95% | 1g |
1522.0CNY | 2021-08-04 | |
| Alichem | A019064338-250mg |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 95% | 250mg |
$155.21 | 2023-08-31 | |
| Alichem | A019064338-1g |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 95% | 1g |
$387.77 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87220-1g |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 1g |
¥1536.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87220-250mg |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 250mg |
¥616.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R87220-100mg |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride |
856562-92-0 | 100mg |
¥416.0 | 2021-09-04 | ||
| Chemenu | CM132818-1g |
(R)-1-(3-chloro-4-methylphenyl)ethan-1-amine hydrochloride |
856562-92-0 | 95% | 1g |
$186 | 2023-01-09 |
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride Suppliers
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride
Chemical Profile of (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride (CAS No. 856562-92-0)
(R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride, identified by its CAS number 856562-92-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, featuring a chiral center that contributes to its unique pharmacological properties. The presence of a 3-chloro-4-methylphenyl substituent in its molecular structure enhances its potential as a building block for the synthesis of more complex bioactive molecules.
The hydrochloride salt form of this compound, (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride, improves its solubility in aqueous solutions, making it more suitable for various pharmaceutical applications. This property is particularly valuable in drug formulation and delivery systems, where solubility plays a critical role in bioavailability and therapeutic efficacy.
In recent years, there has been growing interest in the development of chiral amines for their potential as intermediates in the synthesis of enantiomerically pure drugs. The enantiomeric purity of (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride is crucial, as it can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final drug product. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity in this compound.
Recent studies have highlighted the importance of amine derivatives in the development of novel therapeutic agents. The structural motif present in (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride has shown promise in various pharmacological assays. For instance, it has been investigated for its potential role as a precursor in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The chloro and methyl substituents on the aromatic ring contribute to the compound's interactions with biological targets, enhancing its binding affinity and selectivity.
The compound's mechanism of action is still under extensive research, but preliminary studies suggest that it may interfere with key signaling pathways by modulating the activity of specific enzymes. This makes it a valuable candidate for further exploration in drug discovery programs targeting neurological disorders, metabolic diseases, and infectious diseases. The chiral nature of (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride also suggests that its enantiomer may exhibit different biological activities, necessitating detailed stereochemical studies to fully understand its pharmacological profile.
In terms of synthetic chemistry, the preparation of (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic compounds followed by reduction steps to introduce the amine functionality. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired enantiomeric excess.
The analytical characterization of this compound is critical to ensure its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and purity. Additionally, X-ray crystallography may be used to determine its molecular geometry and stereochemistry.
The safety profile of (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride is another important consideration in its development as a pharmaceutical intermediate. While preliminary toxicological studies suggest that it exhibits moderate toxicity at high concentrations, further research is needed to evaluate its long-term effects and potential side reactions. Collaborative efforts between synthetic chemists and pharmacologists are essential to ensure that this compound can be safely integrated into drug development pipelines.
The future prospects for (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride are promising, with ongoing research aimed at expanding its applications in drug discovery. Innovations in computational chemistry and artificial intelligence are being leveraged to accelerate the design and optimization of new derivatives with enhanced pharmacological properties. Furthermore, green chemistry principles are being increasingly adopted to develop more sustainable synthetic routes that minimize waste and energy consumption.
In conclusion, (R)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride (CAS No. 856562-92-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in the synthesis of bioactive molecules underscores its importance in drug development efforts worldwide. As research continues to uncover new insights into its pharmacology and synthesis, this compound is poised to play an integral role in shaping the future of medicinal chemistry.
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